molecular formula C40H49N4O8P B13728565 5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine

5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine

Cat. No.: B13728565
M. Wt: 744.8 g/mol
InChI Key: PYRVCWBKTIQJDJ-CEXSRUIHSA-N
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Description

5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine is a phosphoramidite monomer used in the synthesis of DNA and RNA oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in the automated synthesis of oligonucleotides, which are essential for various genetic and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine involves multiple steps. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3’-O-(4,4’-dimethoxytrityl)thymidine is widely used in:

    Chemistry: For the synthesis of modified oligonucleotides.

    Biology: In the study of gene expression and regulation.

    Medicine: In the development of antisense therapies and diagnostic tools.

    Industry: In the production of synthetic genes and probes.

Mechanism of Action

The compound acts as a building block in the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate, completing the addition of a nucleotide .

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
  • 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine-3’-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Uniqueness

The unique combination of the 4,4’-dimethoxytrityl and diisopropylamino cyanoethoxy phosphinyl groups provides enhanced stability and reactivity, making it particularly suitable for automated oligonucleotide synthesis .

Properties

Molecular Formula

C40H49N4O8P

Molecular Weight

744.8 g/mol

IUPAC Name

3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(49-23-11-22-41)50-26-36-35(24-37(51-36)43-25-29(5)38(45)42-39(43)46)52-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,37+,53?/m0/s1

InChI Key

PYRVCWBKTIQJDJ-CEXSRUIHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(N(C(C)C)C(C)C)OCCC#N)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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